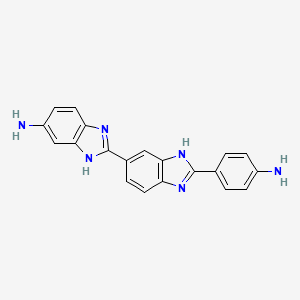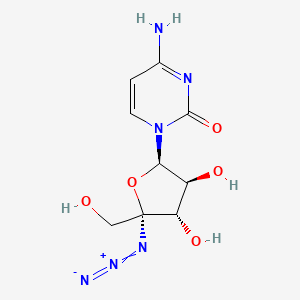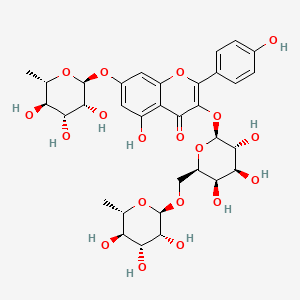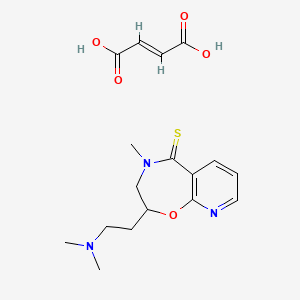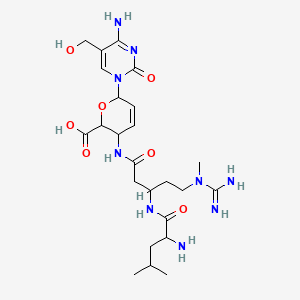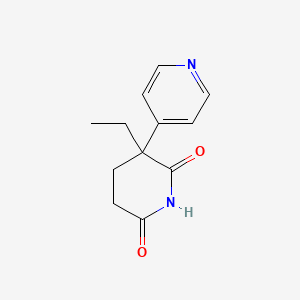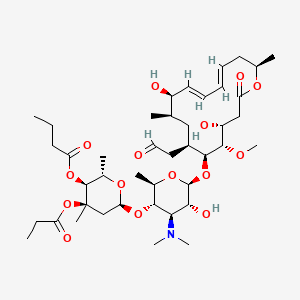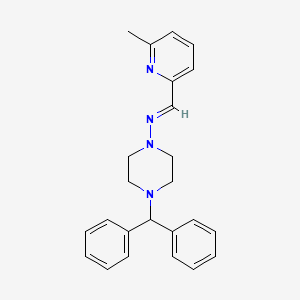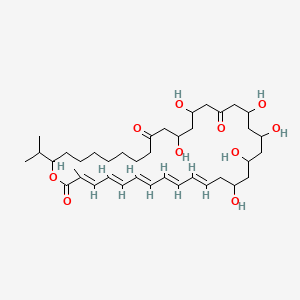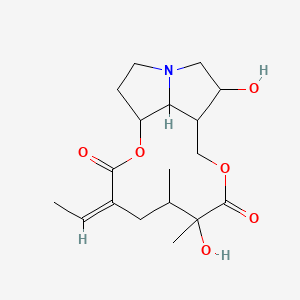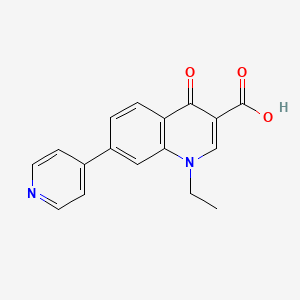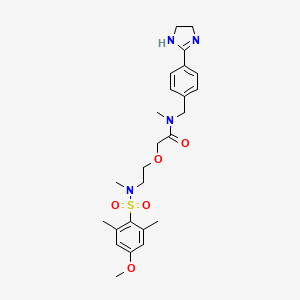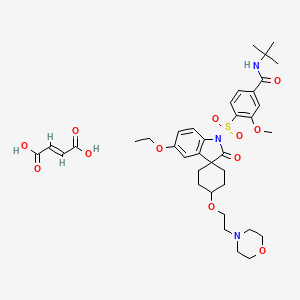
Satavaptan fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Satavaptan fumarate involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of a substituted benzene derivative with a suitable reagent to form the core structure.
Functionalization: The core structure is then functionalized through various chemical reactions, such as halogenation, nitration, and reduction.
Final assembly: The final product is obtained by coupling the functionalized core structure with other molecular fragments under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch processing: Large quantities of starting materials are reacted in batch reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography.
Quality control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
化学反应分析
Types of Reactions
Satavaptan fumarate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of this compound.
科学研究应用
Chemistry: Satavaptan fumarate is used as a model compound in studies of receptor-ligand interactions and drug design.
Biology: It is used to study the role of vasopressin receptors in water reabsorption and fluid balance.
Medicine: this compound has been investigated for its potential to treat conditions related to water imbalance, such as hyponatraemia.
Industry: this compound’s synthesis and production methods are of interest in the pharmaceutical industry for the development of similar compounds.
作用机制
Satavaptan fumarate exerts its effects by antagonizing the vasopressin V2 receptor. This receptor is involved in the regulation of water reabsorption in the kidneys. By blocking this receptor, this compound reduces water reabsorption, leading to an increase in urine output and a decrease in fluid retention .
相似化合物的比较
Satavaptan fumarate is unique in its specific antagonism of the vasopressin V2 receptor. Similar compounds include:
Tolvaptan: Another vasopressin V2 receptor antagonist used to treat hyponatraemia.
Conivaptan: A dual vasopressin V1A and V2 receptor antagonist used for similar indications.
Lixivaptan: A selective vasopressin V2 receptor antagonist with similar applications.
This compound stands out due to its specific receptor selectivity and its potential for fewer side effects compared to other compounds .
属性
CAS 编号 |
185913-79-5 |
|---|---|
分子式 |
C37H49N3O12S |
分子量 |
759.9 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide |
InChI |
InChI=1S/C33H45N3O8S.C4H4O4/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4;5-3(6)1-2-4(7)8/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
FVYUFJMPTILYEX-WLHGVMLRSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC.C(=CC(=O)O)C(=O)O |
手性 SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC.C(=CC(=O)O)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro(4-(2-morpholinoethoxy)cyclohexane)indoline-2-one, phosphate monohydrate cis-isomer 1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro-(4-(2-morpholinoethoxy)cyclohexane)indol-2-one fumarate satavaptan SR 121463A SR-121463 SR-121463B SR121463B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


